(S)-2-(1-Aminobutyl)-6-chlorophenol

Description

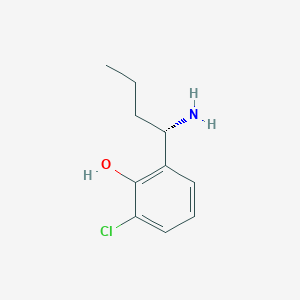

(S)-2-(1-Aminobutyl)-6-chlorophenol is a chiral phenolic derivative characterized by a hydroxyl group at the para position, a chlorine atom at the ortho position (6-position), and an (S)-configured 1-aminobutyl side chain at the 2-position of the benzene ring. Key structural features include:

- Chlorine substituent: Enhances electrophilicity and influences photochemical stability.

- Aminobutyl chain: Contributes to amphiphilic properties (balancing water and lipid solubility) and enables hydrogen bonding.

- Chirality: The (S)-configuration of the aminobutyl group may affect biological activity, such as receptor binding specificity.

This compound is synthesized via alkylation of phenol derivatives followed by nucleophilic substitution to introduce the amino group, typically under basic conditions (e.g., NaOH or K₂CO₃) . Its applications span medicinal chemistry (e.g., enzyme inhibition) and materials science due to its reactive phenolic and amino functionalities.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-[(1S)-1-aminobutyl]-6-chlorophenol |

InChI |

InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m0/s1 |

InChI Key |

WQUXAJWABCMCGQ-VIFPVBQESA-N |

Isomeric SMILES |

CCC[C@@H](C1=C(C(=CC=C1)Cl)O)N |

Canonical SMILES |

CCCC(C1=C(C(=CC=C1)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminobutyl)-6-chlorophenol typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorophenol and (S)-1-aminobutane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminobutyl)-6-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-2-(1-Aminobutyl)-6-chlorophenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminobutyl)-6-chlorophenol involves:

Molecular Targets: Interacting with specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways related to its phenolic and amino functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The uniqueness of (S)-2-(1-Aminobutyl)-6-chlorophenol lies in its combination of chlorine, phenol, and aminobutyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

| Compound Name | Key Substituents | Structural Differences |

|---|---|---|

| This compound | 6-Cl, 2-(S)-aminobutyl, phenol | Reference compound |

| 2-(1-Aminoethyl)-6-chloro-4-methylphenol | 6-Cl, 4-CH₃, 2-aminoethyl | Shorter ethyl chain; additional methyl |

| 6-Chloro-4-methylphenol | 6-Cl, 4-CH₃, phenol | Lacks amino group; simpler structure |

| 2-(Aminopropyl)-6-chloro-4-methylphenol | 6-Cl, 4-CH₃, 2-aminopropyl | Propyl chain instead of butyl |

| 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol | 6-Cl, 2-amino-hydroxypropyl | Hydroxypropyl chain; stereospecific |

| 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol | 6-Br, 4-Cl, branched aminoalkyl | Bromine substitution; branched chain |

Key Observations :

- Chlorine vs. Bromine : Bromine in analogs increases molecular weight and polarizability, altering binding kinetics .

- Stereochemistry: The (S)-configuration may confer distinct biological activity compared to racemic or (R)-forms, as seen in enantiomeric pairs like (R)-2-(1-Aminobutyl)phenol .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 2-Amino-4-chlorophenol | 2-(1-Aminoethyl)-6-chloro-4-methylphenol |

|---|---|---|---|

| Water Solubility | Moderate (amphiphilic) | High (polar phenol) | Low (hydrophobic methyl) |

| Lipid Solubility | High (aminobutyl chain) | Low | Moderate (ethyl chain) |

| Acidity (pKa) | ~10 (phenol) | ~10 (phenol) | ~10 (phenol) |

| Thermal Stability | Decomposes >200°C | Stable up to 250°C | Decomposes >180°C |

Key Observations :

- The aminobutyl chain increases lipid solubility, making the compound more bioavailable than simpler phenols .

- Thermal Stability : Decomposition temperatures vary with substituents; methyl groups (e.g., 4-CH₃) may stabilize the structure .

Key Observations :

- The aminobutyl chain and chlorine synergize to enhance anticancer activity, likely through DNA intercalation or protease inhibition .

- Stereochemistry: Enantiomers like (R)-2-(1-Aminobutyl)phenol show reduced activity, highlighting the importance of the (S)-configuration .

- Methyl Groups: 4-CH₃ in analogs like 6-chloro-4-methylphenol boosts antimicrobial efficacy but reduces solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.